molecular formula C22H22FN3O4S B11431958 3-(Azepane-1-carbonyl)-N-(2-fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-sulfonamide

3-(Azepane-1-carbonyl)-N-(2-fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-sulfonamide

Cat. No.: B11431958
M. Wt: 443.5 g/mol
InChI Key: PDOCFRORCLZAED-UHFFFAOYSA-N
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Description

3-(Azepane-1-carbonyl)-N-(2-fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and is further functionalized with azepane, fluorophenyl, and sulfonamide groups, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepane-1-carbonyl)-N-(2-fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the quinoline core.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through electrophilic aromatic substitution reactions, using fluorobenzene derivatives.

    Sulfonamide Formation: The sulfonamide group is typically introduced through sulfonylation reactions, where sulfonyl chlorides react with amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Azepane-1-carbonyl)-N-(2-fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-(Azepane-1-carbonyl)-N-(2-fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Azepane-1-carbonyl)-N-(2-fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, while the sulfonamide group can inhibit enzyme activity by mimicking natural substrates. The azepane and fluorophenyl groups further modulate its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(Azepane-1-carbonyl)-N-(2-fluorophenyl)-4-oxo-1,4-dihydroquinoline-6-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the quinoline core, azepane, fluorophenyl, and sulfonamide groups in a single molecule makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H22FN3O4S

Molecular Weight

443.5 g/mol

IUPAC Name

3-(azepane-1-carbonyl)-N-(2-fluorophenyl)-4-oxo-1H-quinoline-6-sulfonamide

InChI

InChI=1S/C22H22FN3O4S/c23-18-7-3-4-8-20(18)25-31(29,30)15-9-10-19-16(13-15)21(27)17(14-24-19)22(28)26-11-5-1-2-6-12-26/h3-4,7-10,13-14,25H,1-2,5-6,11-12H2,(H,24,27)

InChI Key

PDOCFRORCLZAED-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=CC=C4F

Origin of Product

United States

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